molecular formula C12H15BrO2 B3032071 Benzaldehyde, 2-[(5-bromopentyl)oxy]- CAS No. 102684-67-3

Benzaldehyde, 2-[(5-bromopentyl)oxy]-

Cat. No.: B3032071
CAS No.: 102684-67-3
M. Wt: 271.15 g/mol
InChI Key: MNYOBCBZESZCBI-UHFFFAOYSA-N
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Description

Benzaldehyde, 2-[(5-bromopentyl)oxy]-: is a chemical compound with the molecular formula C12H15BrO2 and a molecular weight of 271.15 g/mol. This compound is characterized by the presence of a benzaldehyde group attached to a 5-bromopentyl ether chain.

Preparation Methods

The synthesis of Benzaldehyde, 2-[(5-bromopentyl)oxy]- typically involves the reaction of benzaldehyde with 5-bromopentanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction proceeds through the formation of an ether linkage between the benzaldehyde and the 5-bromopentyl group.

Chemical Reactions Analysis

Benzaldehyde, 2-[(5-bromopentyl)oxy]- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom in the 5-bromopentyl chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like ammonia for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Benzaldehyde, 2-[(5-bromopentyl)oxy]- has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of cellular processes and signal transduction pathways.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Benzaldehyde, 2-[(5-bromopentyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, affecting their function and activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Benzaldehyde, 2-[(5-bromopentyl)oxy]- can be compared with other similar compounds, such as:

    Benzaldehyde, 2-[(5-chloropentyl)oxy]-: Similar structure but with a chlorine atom instead of bromine.

    Benzaldehyde, 2-[(5-fluoropentyl)oxy]-: Similar structure but with a fluorine atom instead of bromine.

    Benzaldehyde, 2-[(5-iodopentyl)oxy]-: Similar structure but with an iodine atom instead of bromine.

The uniqueness of Benzaldehyde, 2-[(5-bromopentyl)oxy]- lies in its specific reactivity and applications, which can differ from those of its halogenated analogs.

Properties

IUPAC Name

2-(5-bromopentoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO2/c13-8-4-1-5-9-15-12-7-3-2-6-11(12)10-14/h2-3,6-7,10H,1,4-5,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYOBCBZESZCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10548923
Record name 2-[(5-Bromopentyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102684-67-3
Record name 2-[(5-Bromopentyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10548923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of salicylaldehyde (82 mmoles) in acetone (50 ml) was added dropwise to a refluxing solution of 1,5-dibromopentane (90.2 mmoles), potassium carbonate (90.2 mmoles) and potassium iodide (0.4 g) in acetone (200 ml). The mixture was refluxed for 18 hours, filtered and the filtrate concentrated. The residue was dissolved in ether and washed with cold 10% sodium hydroxide solution, water and brine. The organic layer was dried over magnesiun sulfate and concentrated. The product was purified by flash chromatography (4% ethyl acetate/hexane) to give 2-(5-bromopentoxy)benzaldehyde. A mixture of this compound (11.1 mmoles), 4-acetyl-3-hydroxy-2-propyl phenol (11.62 mmoles) and potassium carbonate (5.55 mmoles) in acetone (30 ml) was refluxed for 5 days, stirred at room temperature for 2 days and then refluxed for 24 hours. The suspension was cooled to room temperature, filtered and the filtrate concentrated. The residue was dissolved in ethyl acetate and then washed with ice-cold 5% sodium hydroxide solution, water and brine. The dried solution was concentrated and the product flash chromatographed to give the desired product.
Quantity
82 mmol
Type
reactant
Reaction Step One
Quantity
90.2 mmol
Type
reactant
Reaction Step One
Quantity
90.2 mmol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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